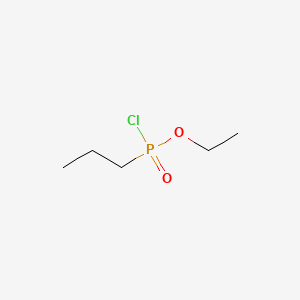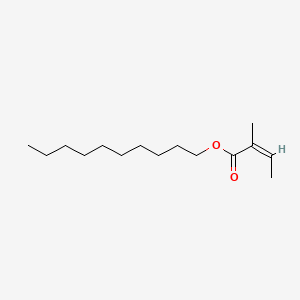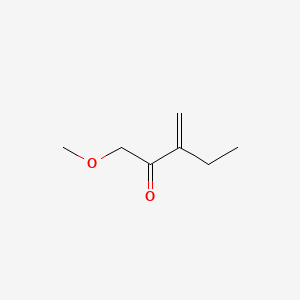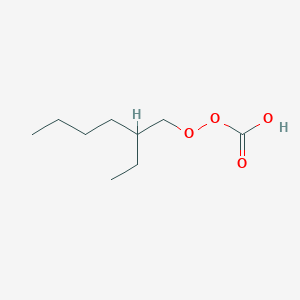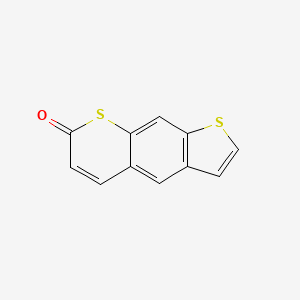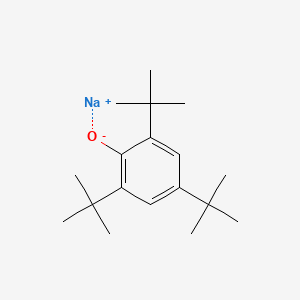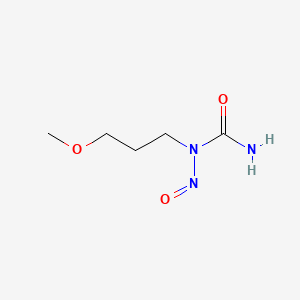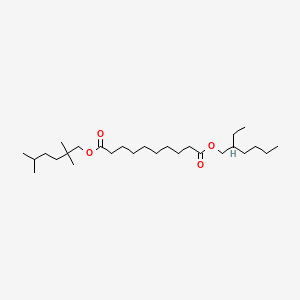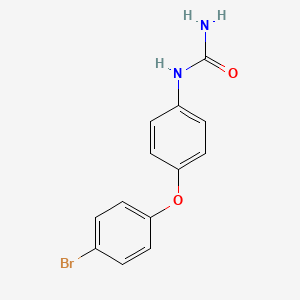
4-(4-Bromophenoxy)phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenoxy)phenylurea is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of phenylurea, characterized by the presence of a bromophenoxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)phenylurea typically involves the reaction of 4-bromophenol with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenoxy)phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenylurea moiety can undergo oxidation to form corresponding urea derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylurea derivatives.
Oxidation Reactions: Products include oxidized urea derivatives.
Reduction Reactions: Products include amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenoxy)phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenoxy)phenylurea involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. The bromophenoxy group enhances its binding affinity, making it a potent inhibitor. The compound can also interfere with cellular pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromophenylurea
- 4-Phenoxyphenylurea
- 4-Chlorophenoxyphenylurea
Comparison
4-(4-Bromophenoxy)phenylurea is unique due to the presence of both bromine and phenoxy groups, which enhance its reactivity and binding affinity. Compared to 4-bromophenylurea, it has a higher potential for substitution reactions. Compared to 4-phenoxyphenylurea, the bromine atom increases its electron-withdrawing capability, making it more reactive in certain chemical reactions.
Eigenschaften
CAS-Nummer |
85879-22-7 |
|---|---|
Molekularformel |
C13H11BrN2O2 |
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
[4-(4-bromophenoxy)phenyl]urea |
InChI |
InChI=1S/C13H11BrN2O2/c14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)16-13(15)17/h1-8H,(H3,15,16,17) |
InChI-Schlüssel |
RGZVZBUIGHHMHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)N)OC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


